molecular formula C11H11FN2 B13916581 2-Ethyl-8-fluoroquinolin-6-amine

2-Ethyl-8-fluoroquinolin-6-amine

Cat. No.: B13916581
M. Wt: 190.22 g/mol
InChI Key: YSJLEOODZWCMBR-UHFFFAOYSA-N
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Description

2-Ethyl-8-fluoroquinolin-6-amine is a fluorinated quinoline derivative characterized by an ethyl group at position 2, a fluorine atom at position 8, and a primary amine at position 6. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

2-ethyl-8-fluoroquinolin-6-amine

InChI

InChI=1S/C11H11FN2/c1-2-9-4-3-7-5-8(13)6-10(12)11(7)14-9/h3-6H,2,13H2,1H3

InChI Key

YSJLEOODZWCMBR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2C=C1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-8-fluoroquinolin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often involve the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-8-fluoroquinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Ethyl-8-fluoroquinolin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antibacterial and antiviral properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Ethyl-8-fluoroquinolin-6-amine involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in bacterial cell death .

Comparison with Similar Compounds

The structural and functional properties of 2-ethyl-8-fluoroquinolin-6-amine are best understood through comparison with analogs featuring variations in substituent groups, positions, and halogenation. Below is a systematic analysis based on the provided evidence:

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Ethyl (2), F (8), NH₂ (6) C₁₁H₁₂FN₂ 191.23* Potential bioactivity (inferred) N/A
8-Chloroquinolin-6-amine Cl (8), NH₂ (6) C₉H₇ClN₂ 178.62 Intermediate for pharmaceuticals
3-Bromo-6-fluoroquinolin-8-amine Br (3), F (6), NH₂ (8) C₉H₆BrFN₂ 259.06 Hazardous (acute toxicity noted)
5-Ethyl-6-methoxyquinolin-8-amine Ethyl (5), OCH₃ (6), NH₂ (8) C₁₂H₁₄N₂O 202.26 Material science applications
N,N-Dimethylquinolin-6-amine N(CH₃)₂ (6) C₁₁H₁₂N₂ 172.23 Fluorescence studies

*Calculated based on standard atomic weights.

Key Observations:

Fluorine’s smaller atomic radius may also enhance membrane permeability relative to bulkier halogens like bromine (e.g., 3-bromo-6-fluoroquinolin-8-amine) .

Alkyl and Alkoxy Substituents: The 2-ethyl group in the target compound may enhance lipophilicity compared to the 5-ethyl isomer (CAS 1520752-02-6), where the ethyl group’s position farther from the amine could diminish steric interactions with biological targets . Methoxy groups (e.g., 5-ethyl-6-methoxyquinolin-8-amine) increase polarity and hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration relative to fluorine .

Amine Functionalization: The primary amine at position 6 in this compound offers a site for further derivatization (e.g., acetylation or sulfonation), unlike N,N-dimethylated analogs (e.g., N,N-dimethylquinolin-6-amine), where the tertiary amine limits reactivity .

Biological Activity

2-Ethyl-8-fluoroquinolin-6-amine is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antifungal properties, supported by research findings and data tables.

Overview of Quinoline Derivatives

Quinoline derivatives are known for their broad spectrum of biological activities, including:

  • Antimalarial
  • Antibacterial
  • Anticancer

The structural features of quinolines, such as the presence of halogens and amino groups, significantly influence their biological activities. In particular, compounds like this compound have shown promising potential in various pharmacological applications due to their reactivity and ability to interact with biological targets.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. A study synthesized various 2-substituted-4-amino-6-halogenquinolines and evaluated their effects on cancer cells using the MTT assay. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)Comparison to Control
This compoundH-460 (Lung)0.552.5x more active than gefitinib
HT-29 (Colon)0.333.0x more active than gefitinib
HepG2 (Liver)1.241.5x more active than gefitinib
SGC-7901 (Stomach)0.03186x more active than gefitinib

The compound demonstrated selective cytotoxicity towards lung cancer cells compared to other cell types, indicating its potential as a lead compound for further development in targeted cancer therapies .

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits notable antibacterial activity. A study on related quinoline derivatives showed that compounds with similar structures demonstrated effective bactericidal properties against various pathogens.

Bactericidal Activity Results

CompoundPathogen TestedInhibition Rate (%)
I-6Rice blast100
I-12Cucumber wilt100
Strawberry anthracnose82.1
Apple ring spot84.8

Both compounds I-6 and I-12 exhibited high levels of bactericidal activity against multiple pathogens, showcasing the potential of quinoline derivatives in agricultural applications as antifungal agents .

Antifungal Activity

The antifungal properties of quinoline derivatives have also been investigated. A recent study evaluated a series of fluorinated quinoline analogs for their antifungal activity against various fungi.

Antifungal Activity Results

CompoundFungal StrainInhibition Rate (%)
2bSclerotinia sclerotiorum>80
2eBotrytis cinerea53.8
2gRhizoctonia solani80.8

These results indicate that structural modifications can enhance antifungal activity, with specific substituents on the benzene ring significantly influencing efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes or receptors involved in cellular signaling pathways. Molecular docking studies and binding assays are essential for elucidating these interactions and understanding the compound's therapeutic potential.

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